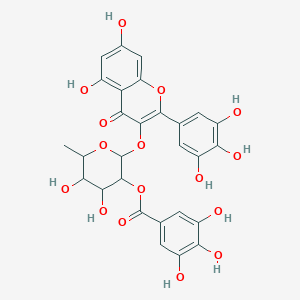

2''-O-Galloylmyricitrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H24O16 |

|---|---|

Molecular Weight |

616.5 g/mol |

IUPAC Name |

[2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C28H24O16/c1-8-19(35)23(39)26(43-27(40)10-4-15(33)21(37)16(34)5-10)28(41-8)44-25-22(38)18-12(30)6-11(29)7-17(18)42-24(25)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,26,28-37,39H,1H3 |

InChI Key |

IXDHJNNHLVGCLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

2''-O-Galloylmyricitrin: A Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylmyricitrin, a flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its biological activities, focusing on its antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory properties. The information is presented to facilitate further research and drug development endeavors.

Core Biological Activities

The biological effects of this compound are attributed to its distinct chemical structure, particularly the presence of a galloyl group, which is known to enhance the biological activity of flavonoids.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, primarily through its ability to scavenge free radicals. The presence of the galloyl moiety is believed to significantly contribute to this activity.

Table 1: Antioxidant Activity of this compound

| Assay | Metric | Value | Reference |

| DPPH Radical Scavenging | pIC50 | 5.42 | [1] |

| DPPH Radical Scavenging | IC50 | ~3.80 µM | Calculated from pIC50 |

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The method involves the following steps:

-

Preparation of DPPH solution: A stock solution of DPPH is prepared in methanol.

-

Reaction mixture: Various concentrations of this compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.[1]

Workflow for DPPH Radical Scavenging Assay

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory IC50 of this compound are not yet available, the presence of the galloyl group suggests a potent inhibitory effect on inflammatory pathways. It is known that galloylated catechins inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.[2] This effect is often mediated through the suppression of key inflammatory signaling pathways.

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

This assay is a standard method to screen for anti-inflammatory activity:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

-

Incubation: The plates are incubated for a further period (e.g., 24 hours).

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Workflow for Anti-inflammatory Assay

Caption: Workflow of the LPS-induced nitric oxide production assay.

Cytotoxic Activity

Preliminary evidence suggests that this compound possesses cytotoxic activity against cancer cells.[3] However, specific IC50 values against a panel of cancer cell lines are yet to be robustly established.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach and grow.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (around 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay for cytotoxicity.

Enzyme Inhibitory Activity

Flavonoids are known to inhibit various enzymes. While specific data for this compound is limited, its structural similarity to other enzyme-inhibiting flavonoids suggests potential in this area. A key target for anti-diabetic drugs is α-glucosidase.

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

-

Enzyme and Substrate Preparation: Solutions of α-glucosidase and a suitable substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) are prepared in a buffer solution.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound.

-

Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.

-

Reaction Termination: After a specific incubation time, the reaction is stopped, often by adding a basic solution (e.g., sodium carbonate).

-

Product Measurement: The amount of product formed (e.g., p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength (around 405 nm).

-

Inhibition Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow of the α-glucosidase inhibition assay.

Signaling Pathway Modulation

The biological activities of flavonoids are often exerted through the modulation of key cellular signaling pathways. For this compound, the NF-κB and MAPK pathways are of particular interest due to their central roles in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Galloylated catechins have been shown to inhibit this pathway.[2]

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. It is also activated by inflammatory stimuli. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Inhibition of the MAPK pathway is a key mechanism for the anti-inflammatory and anti-cancer effects of many natural compounds.

Caption: Proposed modulation of the MAPK signaling pathway.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as an antioxidant. While its anti-inflammatory, cytotoxic, and enzyme inhibitory potential is suggested by its chemical structure and preliminary data, further in-depth studies are required. Future research should focus on:

-

Determining the IC50 values of this compound in a variety of anti-inflammatory and cytotoxicity assays using multiple cell lines.

-

Elucidating the specific molecular targets and mechanisms of action, including its direct effects on the NF-κB and MAPK signaling pathways.

-

Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of the compound.

Such research will be crucial in fully understanding the therapeutic potential of this compound and advancing its development as a novel therapeutic agent.

References

The Antioxidant Potential of 2''-O-Galloylmyricitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antioxidant potential of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside. This document synthesizes available data on its antioxidant capacity, delves into the detailed experimental protocols for assessing its activity, and explores the potential underlying molecular mechanisms, with a focus on the Nrf2 signaling pathway. Quantitative data from various antioxidant assays are presented in structured tables for comparative analysis. Furthermore, key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the scientific principles and methodologies. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are interested in the therapeutic potential of this compound as an antioxidant agent.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their potent antioxidant properties. Among these, myricitrin (B1677591) and its derivatives have garnered significant interest for their potential health benefits. This compound is a specific derivative where a galloyl group is attached to the rhamnose moiety of myricitrin. This structural modification is hypothesized to enhance its antioxidant capacity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants like this compound can mitigate oxidative damage, making them promising candidates for therapeutic interventions.

Quantitative Antioxidant Activity

The antioxidant potential of a compound can be quantified using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

A study reported the pIC50 value for the DPPH radical scavenging activity of this compound to be 5.42.[1][2] The pIC50 is the negative logarithm of the IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A higher pIC50 value indicates greater antioxidant activity. Another study reported a DPPH IC50 value of 3210 µM for myricetin (B1677590) 3-O-(2''-O-galloyl)-α-L-rhamnopyranoside, which is another name for this compound.

Table 1: Quantitative Antioxidant Activity of this compound

| Assay | Parameter | Value | Reference |

| DPPH Radical Scavenging | pIC50 | 5.42 | [1][2] |

Potential Molecular Mechanisms: The Nrf2 Signaling Pathway

Flavonoids often exert their antioxidant effects not only by direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A key pathway in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant capacity.

While direct evidence for this compound activating the Nrf2 pathway is still emerging, studies on its parent compounds, myricetin and myricitrin, provide strong indications. Myricetin has been shown to activate the Nrf2-ARE pathway by inhibiting Nrf2 ubiquitination and promoting its nuclear accumulation.[3][4][5] Similarly, myricitrin has been found to alleviate myocardial infarction in rats by suppressing the Nrf2/HO-1 antioxidant pathway.[6] Given these findings, it is highly probable that this compound also modulates this critical antioxidant signaling pathway.

Caption: The Keap1-Nrf2 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays. These protocols are fundamental for researchers aiming to evaluate the antioxidant potential of this compound or other novel compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the sample and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the sample or standard solutions at different concentrations to the wells.

-

For the blank, add 100 µL of the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Microarray and pathway analysis highlight Nrf2/ARE-mediated expression profiling by polyphenolic myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of Nrf2/HO-1 signal with Myricetin for attenuating ECM degradation in human chondrocytes and ameliorating the murine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myricetin alleviates cuprizone-induced behavioral dysfunction and demyelination in mice by Nrf2 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

2''-O-Galloylmyricitrin: A Technical Overview of Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2''-O-Galloylmyricitrin is a naturally occurring flavonoid glycoside, a derivative of myricitrin (B1677591), characterized by the presence of a galloyl group. This modification has been noted to enhance the biological activities of the parent compound. Found in various medicinal plants, this molecule has garnered scientific interest for its potential therapeutic effects, primarily attributed to its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant experimental data.

Therapeutic Potential and Mechanisms of Action

Current research suggests that this compound holds promise in several therapeutic areas, largely stemming from its potent antioxidant and anti-inflammatory capabilities.

Antioxidant and Radical Scavenging Activity

This compound exhibits significant antioxidant activity, a property attributed to its flavonoid structure, which is further enhanced by the galloyl moiety.[1] Flavonoids are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Data on Antioxidant Activity:

| Assay | Compound | IC50 / pIC50 | Source |

| DPPH Radical Scavenging | This compound | pIC50 = 5.42 | [1] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater antioxidant potency.

Peroxynitrite Scavenging Activity

Peroxynitrite (ONOO⁻) is a potent and cytotoxic reactive nitrogen species implicated in a variety of diseases. This compound has been identified as an effective peroxynitrite scavenger.

Quantitative Data on Peroxynitrite Scavenging Activity:

| Compound | IC50 (µM) | Source |

| This compound (Desmanthin-1) | 2.30 | [2] |

| Myricetin (B1677590) | 3.04 | [2] |

| Myricitrin | 4.09 | [2] |

| L-Penicillamine (Positive Control) | ~1.03 µg/mL | [2] |

Anti-Inflammatory Effects

While direct studies on the anti-inflammatory signaling pathways of this compound are limited, research on structurally related compounds, such as myricitrin and other galloyl-containing molecules (gallotannins), strongly suggests a mechanism involving the inhibition of key inflammatory pathways like NF-κB and MAPK.[3][4] These pathways are central to the production of pro-inflammatory mediators. The galloyl group, in particular, has been shown to be crucial for the anti-inflammatory capacities of catechins by blocking the TLR4/MAPK/NF-κB signaling cascade.

Hypothesized Anti-Inflammatory Signaling Pathway:

The proposed mechanism involves the inhibition of signaling cascades that lead to the activation of transcription factors NF-κB and AP-1, which are responsible for the expression of pro-inflammatory genes.

Anticancer Potential

While direct studies on the anticancer effects of this compound are not extensively available, its constituent molecules, myricetin and gallic acid, have demonstrated cytotoxic and apoptotic effects in various cancer cell lines.[5] The presence of the galloyl group is often associated with enhanced anticancer activity. Further research is required to determine the specific IC50 values of this compound against a panel of cancer cell lines.

Neuroprotective Effects

The potential neuroprotective effects of this compound are an emerging area of interest. Its antioxidant and anti-inflammatory properties suggest a plausible role in mitigating neuroinflammation and oxidative stress, which are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][7] Studies on gallic acid have shown neuroprotective effects in models of traumatic brain injury and rotenone-induced neurodegeneration.[6][7] However, direct experimental evidence for the neuroprotective mechanisms of this compound is currently lacking.

Experimental Protocols

This section details the methodologies for key experiments cited in the context of evaluating the therapeutic potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Workflow for DPPH Assay:

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 4. Oxysterol levels and metabolism in the course of neuroinflammation: insights from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective effects of gallic acid in a rat model of traumatic brain injury: behavioral, electrophysiological, and molecular studies - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 2''-O-Galloylmyricitrin: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the in vitro biological activities of 2''-O-Galloylmyricitrin, a galloylated flavonoid glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a compilation of available quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action through key signaling pathways.

Quantitative Data Summary

Currently, publicly available quantitative in vitro data for this compound is limited. The following table summarizes the reported antioxidant activity. Further research is required to fully characterize its potency in a wider range of biological assays.

| Biological Activity | Assay | Parameter | Value | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | pIC50 | 5.42 | [1] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the assessment of the biological activities of this compound and related flavonoid compounds.

Antioxidant Activity Assays

This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control to a defined volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Methanol is used as a blank.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Ascorbic acid or Trolox (positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.

-

Prepare serial dilutions of this compound and the positive control.

-

Add a small volume of the test compound or control to a larger volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

The IC50 value is determined from the concentration-inhibition curve.

Anti-inflammatory Activity Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

DMEM (Dulbecco's Modified Eagle Medium) with fetal bovine serum (FBS)

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

L-NMMA (N(G)-monomethyl-L-arginine) or Dexamethasone (positive control)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or the positive control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite (B80452) is prepared to quantify the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

Determine the IC50 value from the concentration-response curve.

Signaling Pathways and Mechanisms of Action

While direct evidence for the signaling pathways modulated by this compound is still emerging, studies on structurally related galloylated flavonoids, such as 2'-O-galloylhyperin, provide valuable insights into its potential mechanisms of action. It is hypothesized that this compound may exert its biological effects through the modulation of key inflammatory and antioxidant signaling cascades, including the NF-κB, MAPK, and Nrf2 pathways.

Hypothesized Anti-inflammatory Signaling Cascade

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling pathways that lead to the production of pro-inflammatory mediators. This compound is postulated to interfere with these pathways.

Caption: Hypothesized inhibition of MAPK and NF-κB pathways by this compound.

Potential Antioxidant Response Pathway Activation

This compound may also activate the Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative stress.

Caption: Postulated activation of the Nrf2-ARE antioxidant pathway by this compound.

Experimental Workflow for Investigating Signaling Pathways

The following workflow outlines the general steps to investigate the effect of this compound on cellular signaling pathways.

Caption: General workflow for studying the effects of this compound on signaling pathways.

This technical guide serves as a foundational resource for the in vitro investigation of this compound. The provided protocols and hypothesized signaling pathways offer a framework for future research to elucidate the full therapeutic potential of this natural compound. Further studies are warranted to expand the quantitative data and confirm the precise molecular mechanisms of action.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 2''-O-Galloylmyricitrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of its core mechanism of action, drawing from available scientific literature. The document details its molecular interactions with key signaling pathways, presents quantitative data on its bioactivity, and outlines the experimental protocols used to elucidate these effects. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. Structurally, it is the 2''-O-galloyl ester of myricitrin (B1677591). The presence of the galloyl moiety, coupled with the inherent antioxidant potential of the myricetin (B1677590) backbone, is believed to contribute significantly to its biological activity. This guide will delve into the molecular mechanisms that underpin its observed antioxidant and anti-inflammatory effects.

Core Mechanisms of Action

The biological activities of this compound are primarily attributed to its ability to modulate key cellular signaling pathways involved in oxidative stress and inflammation.

Antioxidant Mechanism

The antioxidant action of this compound is rooted in its chemical structure, which is rich in hydroxyl groups and features a galloyl group. These structural features enable it to effectively scavenge free radicals, thereby mitigating oxidative stress.

-

Direct Radical Scavenging: The phenolic hydroxyl groups on both the myricetin and galloyl moieties can donate hydrogen atoms to stabilize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This process interrupts the chain reactions of oxidation.

-

Activation of the Nrf2-ARE Pathway: While direct evidence for this compound is still emerging, studies on structurally similar flavonoids, such as 2'-O-galloylhyperin, have demonstrated the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. It is highly probable that this compound follows a similar mechanism. Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Anti-inflammatory Mechanism

This compound exerts its anti-inflammatory effects by intervening in pro-inflammatory signaling cascades, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

Inhibition of the NF-κB Pathway: Chronic inflammation is often associated with the persistent activation of the NF-κB signaling pathway. Myricitrin, the parent compound of this compound, has been shown to block the activation of NF-κB. It is hypothesized that this compound similarly inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the translocation of the active p65/p50 dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like TNF-α and IL-6.

-

Modulation of MAPK Signaling: The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation. Research on myricitrin suggests that it can suppress the phosphorylation of key MAPK proteins. It is therefore likely that this compound also attenuates the inflammatory response by inhibiting the activation of the MAPK cascade, which in turn can reduce the activation of downstream transcription factors and the production of inflammatory mediators.

-

Potential Involvement of the PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and inflammation. While direct studies on this compound are lacking, the interplay between the PI3K/Akt and NF-κB pathways is well-established. Future research may reveal an inhibitory role of this compound on the PI3K/Akt pathway, contributing to its anti-inflammatory and potential anti-cancer effects.

Quantitative Data

The following tables summarize the available quantitative data on the bioactivity of this compound.

Table 1: Antioxidant Activity of this compound

| Assay | Parameter | Value | Reference |

| DPPH Radical Scavenging | pIC50 | 5.42 | Yokozawa et al., 1998 |

| DPPH Radical Scavenging | IC50 (µM) | ~3.80 | Calculated from pIC50 |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter | IC50 (µM) | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | IC50 | 16.3 | Flavonoids of Desmanthus illinoensis |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically.

Protocol (based on Yokozawa et al., 1998):

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (B145695).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. For the control, add 100 µL of the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified indirectly by measuring the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells with solvent) should be included.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Calculation: Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.

-

IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Proposed antioxidant mechanism of this compound.

Caption: Inferred anti-inflammatory mechanism of this compound.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 2''-O-Galloylmyricitrin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid with potential therapeutic applications. The methodologies outlined below are compiled from established scientific literature and are intended to guide researchers in obtaining this compound for further study.

Introduction

This compound, also known as desmanthin-1, is a galloylated flavonoid glycoside that has been isolated from various plant species, including Polygonum aviculare, Combretum affinis laxum, and Koelreuteria paniculata.[1][2][3] This compound, along with other flavonoids, is of interest to the scientific community due to its potential antioxidant and other biological activities.[1] The following protocol details a robust method for the extraction, fractionation, and purification of this compound from a plant source.

Experimental Overview

The isolation and purification process involves a multi-step approach beginning with the extraction of the raw plant material, followed by solvent partitioning to separate compounds based on polarity. Further purification is achieved through a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC).

References

Cell-Based Assays for Evaluating 2''-O-Galloylmyricitrin Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylmyricitrin is a naturally occurring flavonoid glycoside found in various medicinal plants. As a derivative of myricitrin (B1677591), it is characterized by the presence of a galloyl group, which is known to enhance the biological activities of flavonoids. Preliminary studies suggest that this compound possesses significant antioxidant, anti-inflammatory, and anti-cancer properties. These attributes make it a compound of interest for further investigation and potential therapeutic development.

These application notes provide a comprehensive guide for researchers to evaluate the biological activities of this compound using established cell-based assays. The protocols detailed herein cover the assessment of its cytotoxicity, anti-inflammatory potential, cellular antioxidant effects, and its ability to induce apoptosis. Furthermore, potential signaling pathways involved in its mechanism of action are discussed and visualized.

Data Presentation

The following table summarizes the available quantitative data on the biological activity of this compound. It is important to note that while data for the parent compound, myricitrin, is more readily available, specific quantitative data for this compound in various cell-based assays is still emerging.

| Activity Assessed | Assay Type | Cell Line | Key Parameter | Result | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | - | pIC50 | 5.42 | [1] |

| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | IC50 | Data not available | - |

| Cytotoxicity | MTT Assay | Various Cancer Cell Lines | IC50 | Data not available | - |

| Cellular Antioxidant | Cellular Antioxidant Activity (CAA) | HepG2 | CAA Value | Data not available | - |

| Apoptosis Induction | Annexin V-FITC Assay | Cancer Cell Lines | % Apoptotic Cells | Data not available | - |

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below to enable researchers to assess the various biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., cancer cell lines like HT-29 or PC3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the detection of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). It is a widely used method to quantify NO production by cells, particularly macrophages, in response to inflammatory stimuli.

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control).

-

Incubation: Incubate the plate for 24 hours.

-

Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubation: Incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells.

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Antioxidants can quench ROS and inhibit the formation of DCF.

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well black plate with a clear bottom at a density of 6x10⁴ cells/well and incubate for 24 hours.

-

Compound and Probe Loading: Wash the cells with PBS and then incubate with 25 µM DCFH-DA and various concentrations of this compound for 1 hour.

-

Induction of Oxidative Stress: Add a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.

-

Data Analysis: Calculate the area under the curve (AUC) for both the control and the compound-treated wells. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

Apoptosis Detection: Annexin V-FITC Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Principle: In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration (determined by MTT assay) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Add 5 µL of FITC Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Signaling Pathways and Mechanisms of Action

Flavonoids, including myricitrin and its derivatives, are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, based on the activities of related compounds, the following pathways are likely targets.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and inducible nitric oxide synthase (iNOS). Myricitrin has been shown to inhibit the activation of the NF-κB pathway.[2] It is plausible that this compound also exerts its anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of inflammatory mediators.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway in Inflammation and Cancer

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in regulating a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. Myricitrin has been demonstrated to block the activation of MAPK signaling pathways.[2] this compound may similarly inhibit the phosphorylation of key kinases in these pathways, thereby suppressing inflammatory responses and inhibiting cancer cell proliferation.

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

Apoptosis Induction in Cancer Cells

The induction of apoptosis is a key mechanism for many anti-cancer agents. Flavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Experimental workflow for the evaluation of apoptosis induction.

Conclusion

The provided application notes and protocols offer a robust framework for the systematic evaluation of the biological activities of this compound. By employing these standardized cell-based assays, researchers can obtain valuable data on its cytotoxic, anti-inflammatory, and antioxidant properties. Furthermore, the investigation of its effects on key signaling pathways such as NF-κB and MAPK will provide crucial insights into its mechanism of action, paving the way for its potential development as a novel therapeutic agent. Further research is warranted to generate specific quantitative data for this compound and to validate its effects in more complex biological systems.

References

Application Notes and Protocols for Studying 2''-O-Galloylmyricitrin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the in vivo effects of 2''-O-Galloylmyricitrin, a flavonoid glycoside with recognized antioxidant properties. Due to a scarcity of published in vivo studies specifically focused on this compound, the following protocols are based on established methodologies for evaluating related flavonoid compounds and are intended to serve as a starting point for novel research. The primary areas of investigation proposed are anti-inflammatory, antioxidant, and potential anti-cancer activities.

I. Anti-Inflammatory Effects of this compound

Application Note: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model is proposed based on studies of structurally similar flavonoid glycosides, such as 2''-O-galloylhyperin, which have demonstrated protective effects in LPS-induced inflammatory models. This animal model is suitable for investigating the potential of this compound to mitigate acute inflammatory responses, a key aspect of various pulmonary diseases.

Experimental Protocol: LPS-Induced Acute Lung Injury in Mice

Objective: To evaluate the anti-inflammatory efficacy of this compound in a murine model of acute lung injury.

Materials:

-

This compound (purity ≥98%)

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Saline solution (sterile, 0.9% NaCl)

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Myeloperoxidase (MPO) activity assay kit

-

Reagents for bronchoalveolar lavage (BAL) fluid collection and analysis

-

Histology equipment and reagents (formalin, paraffin, H&E stain)

Procedure:

-

Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

-

Grouping and Dosing:

-

Randomly divide mice into the following groups (n=8-10 per group):

-

Control Group: Vehicle (e.g., saline with 0.5% DMSO) administration.

-

LPS Group: Vehicle administration followed by LPS challenge.

-

Treatment Groups: Administration of this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) one hour prior to LPS challenge.

-

Positive Control Group (Optional): Administration of a known anti-inflammatory drug (e.g., dexamethasone) prior to LPS challenge.

-

-

-

Induction of Lung Injury:

-

Administer this compound or vehicle as described above.

-

One hour post-treatment, lightly anesthetize mice and intratracheally instill LPS (5 mg/kg in 50 µL saline). The control group will receive saline only.

-

-

Sample Collection (24 hours post-LPS challenge):

-

Euthanize mice and collect blood via cardiac puncture for serum cytokine analysis.

-

Perform bronchoalveolar lavage (BAL) to collect BAL fluid. Analyze for total and differential cell counts and protein concentration.

-

Harvest lung tissues. One lobe can be used for histology, and another can be homogenized for MPO activity and cytokine analysis.

-

-

Data Analysis:

-

Measure cytokine levels (TNF-α, IL-6, IL-1β) in serum, BAL fluid, and lung homogenates using ELISA.

-

Determine MPO activity in lung homogenates as an indicator of neutrophil infiltration.

-

Perform histological evaluation of lung sections stained with H&E to assess inflammation, edema, and tissue damage.

-

Statistically analyze the data using appropriate tests (e.g., ANOVA followed by Tukey's post-hoc test).

-

Quantitative Data Summary:

| Group | Serum TNF-α (pg/mL) | BALF Total Cells (x10^5) | Lung MPO Activity (U/g tissue) | Lung Histology Score |

| Control | ||||

| LPS | ||||

| This compound (10 mg/kg) | ||||

| This compound (20 mg/kg) | ||||

| This compound (40 mg/kg) |

This table should be populated with experimental data.

Experimental Workflow Diagram:

II. Antioxidant and General Health Effects of this compound

Application Note: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress Model

Given the established antioxidant properties of many flavonoids, this model is designed to assess the ability of this compound to protect against chemically-induced oxidative stress, particularly in the liver. This is a widely used model to screen for hepatoprotective and antioxidant compounds.

Experimental Protocol: CCl4-Induced Hepatotoxicity in Rats

Objective: To determine the in vivo antioxidant and hepatoprotective effects of this compound.

Materials:

-

This compound (purity ≥98%)

-

Carbon tetrachloride (CCl4)

-

Olive oil (or other suitable vehicle)

-

Male Sprague-Dawley rats (180-220 g)

-

Kits for measuring serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

-

Kits for measuring tissue levels of Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Malondialdehyde (MDA).

-

Histology equipment and reagents.

Procedure:

-

Animal Acclimatization: Acclimate rats for one week under standard laboratory conditions.

-

Grouping and Dosing:

-

Randomly divide rats into the following groups (n=8-10 per group):

-

Control Group: Vehicle only.

-

CCl4 Group: CCl4 administration.

-

Treatment Groups: Pre-treatment with this compound (e.g., 25, 50, 100 mg/kg, oral gavage) for 7 days, followed by CCl4 administration.

-

Positive Control Group: Pre-treatment with a known hepatoprotective agent (e.g., silymarin) for 7 days, followed by CCl4 administration.

-

-

-

Induction of Hepatotoxicity:

-

On day 7, administer a single intraperitoneal injection of CCl4 (50% in olive oil, 1 mL/kg) to the CCl4, treatment, and positive control groups. The control group receives only the vehicle.

-

-

Sample Collection (24 hours post-CCl4):

-

Euthanize rats and collect blood for serum separation.

-

Harvest the liver, weigh it, and fix a portion in 10% formalin for histology. The remaining tissue should be snap-frozen for biochemical analysis.

-

-

Data Analysis:

-

Measure serum levels of ALT, AST, and ALP.

-

In liver homogenates, measure the activity of antioxidant enzymes (SOD, CAT, GPx) and the level of lipid peroxidation (MDA).

-

Perform histological evaluation of H&E-stained liver sections to assess necrosis, inflammation, and steatosis.

-

Conduct statistical analysis (e.g., one-way ANOVA).

-

Quantitative Data Summary:

| Group | Serum ALT (U/L) | Serum AST (U/L) | Liver SOD (U/mg protein) | Liver MDA (nmol/mg protein) |

| Control | ||||

| CCl4 | ||||

| This compound (25 mg/kg) | ||||

| This compound (50 mg/kg) | ||||

| This compound (100 mg/kg) | ||||

| Silymarin |

This table should be populated with experimental data.

Signaling Pathway Diagram:

Application Notes and Protocols for 2''-O-Galloylmyricitrin in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylmyricitrin, a naturally occurring flavonoid, has garnered interest in the scientific community for its potential therapeutic properties. As a derivative of myricitrin (B1677591), it is anticipated to exhibit a range of biological activities, making it a compound of interest for in vitro investigation. These application notes provide a comprehensive guide to the dissolution and handling of this compound for various experimental setups, ensuring reliable and reproducible results.

Physicochemical Properties and Solubility

Understanding the solubility of this compound is critical for preparing homogenous solutions for in vitro assays. Based on available data for structurally similar flavonoids, the following table summarizes its solubility in common laboratory solvents.

| Solvent | Solubility | Concentration Range | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Up to 50 mg/mL has been reported for extracts containing the compound. A common starting stock concentration is 10-50 mM. | The solvent of choice for preparing high-concentration stock solutions for in vitro biological assays. |

| Ethanol | Sparingly Soluble | Lower than in DMSO. | Can be used for certain applications, but may require heating or sonication to fully dissolve. |

| Water | Poorly Soluble | Not recommended as a primary solvent for stock solutions. | Final assay concentrations often contain a very low percentage of the primary solvent (e.g., DMSO) in an aqueous medium. |

Note: It is always recommended to perform a small-scale solubility test before preparing a large batch of stock solution.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro experiments.

Materials:

-

This compound (Molecular Weight: 616.48 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing the Compound: Accurately weigh out 6.16 mg of this compound powder using an analytical balance.

-

Solvent Addition: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

-

Sterilization (Optional): If required for your specific application (e.g., long-term storage or use in sterile cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to final working concentrations for cell-based experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

-

Example Dilution for a 10 µM Final Concentration:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution.

-

Add the desired volume of this working solution to your cell culture wells to achieve the final concentration. For instance, adding 100 µL of the 10 µM working solution to a well already containing 900 µL of medium will result in a final concentration of 1 µM.

-

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for screening the effects of this compound in an in vitro cell-based assay.

Caption: Workflow for in vitro screening of this compound.

Potential Signaling Pathways Modulated by this compound and Related Flavonoids

Based on studies of the structurally related compounds myricitrin and myricetin, this compound may modulate key signaling pathways involved in inflammation and cell survival. The diagram below illustrates the potential inhibitory effects on the NF-κB and PI3K/Akt/mTOR pathways.

Application Notes and Protocols: 2''-O-Galloylmyricitrin Analytical Standards

These application notes provide detailed information and protocols for the use of 2''-O-Galloylmyricitrin analytical standards in research, drug development, and quality control settings.

Introduction

This compound is a flavonoid, a class of polyphenolic compounds widely found in plants. As a derivative of myricitrin, it is of interest to researchers for its potential biological activities, including antioxidant and herbicidal properties. Accurate quantification and characterization of this compound in various matrices are crucial for further investigation of its pharmacological effects and for the standardization of herbal products. This document outlines the physicochemical properties, analytical methods, and experimental workflows for the analysis of this compound.

Physicochemical Properties and Specifications

Analytical standards of this compound are available as a yellow powder. It is essential to use a well-characterized standard for accurate quantitative analysis.

| Parameter | Specification | Reference |

| CAS Number | 56939-52-7 | |

| Molecular Formula | C28H24O16 | |

| Molecular Weight | 616.5 g/mol | |

| Purity | ≥98% | |

| Appearance | Yellow powder | |

| Synonyms | This compound |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol is adapted from methodologies used for the analysis of flavonoids in plant extracts.

3.1.1. Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance for preparing standards and samples.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm) for sample filtration.

3.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., SunFire C18, 150 x 3 mm, 3.5 µm) |

| Mobile Phase | A: Water with 0.05% trifluoroacetic acid (TFA) B: Methanol (B129727):Acetonitrile (60:40, v/v) with 0.05% TFA |

| Gradient Elution | 0-35 min: 15-65% B 35-40 min: 65% B 40-42 min: 65-100% B 42-46 min: 100% B 46-49 min: 100-15% B 49-55 min: 15% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

3.1.3. Preparation of Standard Solutions

-

Accurately weigh a precise amount of this compound analytical standard.

-

Dissolve the standard in methanol or a suitable solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.

3.1.4. Sample Preparation (from Plant Material)

-

Extraction: Extract the dried and powdered plant material with a suitable solvent such as ethanol.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., diethyl ether, ethyl acetate, butanol) to enrich the flavonoid fraction.

-

Purification (Optional): For isolation, the enriched fraction can be subjected to column chromatography (e.g., silica (B1680970) gel).

-

Final Sample Preparation: Dissolve the dried extract or fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Method Validation Parameters

The following table provides representative method validation parameters for the HPLC analysis of flavonoids. These should be determined specifically for this compound in your laboratory.

| Parameter | Description | Representative Value |

| Linearity (R²) | Correlation coefficient of the calibration curve | > 0.999 |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of 10) | ~0.3 µg/mL |

| Precision (RSD%) | Relative Standard Deviation for replicate injections | < 2% |

| Recovery (%) | The accuracy of the method determined by spiking a known amount of standard into a sample matrix | 95-105% |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a plant matrix.

Caption: Workflow for the analysis of this compound.

Antioxidant Activity Signaling

While a specific signaling pathway for this compound is not extensively documented, its antioxidant activity can be represented by its role in neutralizing reactive oxygen species (ROS), which are implicated in cellular damage.

Caption: Antioxidant mechanism of this compound.

Application Notes and Protocols for the Synthesis of 2''-O-Galloylmyricitrin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for 2''-O-Galloylmyricitrin and its derivatives. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this class of compounds.

Introduction

This compound is a naturally occurring galloylated flavonol glycoside that has been isolated from various plant sources, including Impatiens balsamina and Koelreuteria paniculata. Flavonoids, a broad class of plant secondary metabolites, are known for their diverse pharmacological activities. The addition of a galloyl moiety to the flavonoid scaffold can significantly modulate their biological properties, often enhancing their antioxidant, anti-inflammatory, and anticancer effects. This document outlines the synthetic strategies for creating derivatives of this compound and protocols for evaluating their biological efficacy.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through two primary routes: chemical synthesis and enzymatic synthesis. Enzymatic methods, particularly those employing lipases, are often preferred due to their high regioselectivity and milder reaction conditions, which help to avoid the formation of unwanted byproducts and the degradation of the flavonoid structure.

Enzymatic Synthesis Using Lipase (B570770)

A promising method for the regioselective acylation of flavonoid glycosides is through lipase-catalyzed esterification. Lipases, such as Candida antarctica lipase B (CALB), can selectively catalyze the transfer of an acyl group to a specific hydroxyl position on the sugar moiety of the flavonoid.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound Derivatives

This protocol describes a general procedure for the synthesis of this compound derivatives using a lipase catalyst.

Materials:

-

Myricitrin (B1677591) (substrate)

-

Activated gallic acid derivative (e.g., gallic acid vinyl ester, acyl donor)

-

Immobilized Lipase (Candida antarctica lipase B, Novozym® 435)

-

Anhydrous organic solvent (e.g., 2-methyl-2-butanol, acetone)

-

Molecular sieves (4 Å, to maintain anhydrous conditions)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation: Dry all glassware thoroughly. Add molecular sieves to the reaction vessel to ensure anhydrous conditions.

-

Reaction Setup: Dissolve myricitrin and the activated gallic acid derivative in the anhydrous organic solvent in the reaction vessel. A molar ratio of 1:5 to 1:10 (myricitrin:acyl donor) is recommended to drive the reaction towards product formation.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme concentration is 10-20% (w/w) relative to the substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (typically 40-60°C) with constant stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Quench and Enzyme Removal: Once the reaction has reached completion (or equilibrium), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a suitable gradient of solvents (e.g., hexane/ethyl acetate) to isolate the desired 2''-O-galloylated myricitrin derivative.

-

Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Logical Workflow for Lipase-Catalyzed Synthesis

Caption: Workflow for the enzymatic synthesis of this compound derivatives.

Biological Activity Evaluation

The synthesized this compound derivatives can be evaluated for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The antioxidant potential of the derivatives can be assessed using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)

-

Synthesized this compound derivatives

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare stock solutions of the synthesized derivatives and the positive control in methanol. Create a series of dilutions to determine the IC50 value.

-

Assay Setup: In a 96-well plate, add a specific volume of each sample dilution to the wells. Add methanol to the blank wells.

-

Reaction Initiation: Add the DPPH solution to all wells. The final volume in each well should be consistent.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the derivatives to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Table 1: Hypothetical Antioxidant Activity of this compound Derivatives

| Compound | Derivative Substituent | DPPH Scavenging IC50 (µM) |

| 1 | H (this compound) | 15.2 |

| 2a | 3'''-Methylgalloyl | 12.5 |

| 2b | 4'''-Methylgalloyl | 18.9 |

| 2c | 3''',4''',5'''-Trimethylgalloyl | 25.4 |

| Ascorbic Acid | Positive Control | 22.7 |

Anti-inflammatory Activity

The anti-inflammatory effects of the derivatives can be investigated by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Synthesized this compound derivatives

-

Griess Reagent

-

Dexamethasone (B1670325) (positive control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for cytotoxicity assessment

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

-